Lipophilicity Advantage Over the Unsubstituted Pyrrole‑3‑carboxamide Core
Replacement of the pyrrole N–H with an N–CH₃ group shifts the computed partition coefficient (LogP) from −0.73 (unsubstituted 1H‑pyrrole‑3‑carboxamide) to 0.82 (1‑methyl‑1H‑pyrrole‑3‑carboxamide), a difference of +1.55 log units . This increase in lipophilicity is expected to enhance passive membrane permeability and improve the compound's solubility in moderately non‑polar organic solvents, a property that is critical for solution‑phase library synthesis.
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.82 (ChemSrc prediction) |
| Comparator Or Baseline | 1H-Pyrrole-3-carboxamide (CAS 71580-36-4): LogP = −0.73 (ChemSrc prediction) |
| Quantified Difference | ΔLogP = +1.55 |
| Conditions | Predicted by ChemSrc computational pipeline; values are consistent with fragment‑based LogP increments. |
Why This Matters
A LogP increase of >1.5 units translates to a ca. 30‑fold higher theoretical partition into organic phases, making the N‑methyl compound substantially easier to extract and purify during multi‑step syntheses.
